Isoxazolo[5,4-b]quinoline

GABAA receptor Benzodiazepine site Anxiolytic

Isoxazolo[5,4-b]quinoline is a fused tricyclic heterocycle combining a quinoline core with an isoxazole ring, forming a planar aromatic system with unique electronic and steric properties. This scaffold serves as a versatile pharmacophore, exhibiting distinct molecular recognition patterns that differentiate it from structurally analogous heterocyclic systems.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B11913196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-b]quinoline
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=NOC3=N2
InChIInChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H
InChIKeyICYYMNPRYAHKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-b]quinoline: A Privileged Heterocyclic Scaffold for Differentiated Therapeutic Development


Isoxazolo[5,4-b]quinoline is a fused tricyclic heterocycle combining a quinoline core with an isoxazole ring, forming a planar aromatic system with unique electronic and steric properties [1]. This scaffold serves as a versatile pharmacophore, exhibiting distinct molecular recognition patterns that differentiate it from structurally analogous heterocyclic systems [2]. The ring-fused architecture imparts conformational rigidity that enables specific interactions with biological targets across multiple therapeutic areas, including neurodegenerative diseases, cancer, bacterial infections, and CNS disorders [3].

Why Isoxazolo[5,4-b]quinoline Derivatives Cannot Be Readily Substituted with Other Quinoline-Isoxazole Hybrids


Direct substitution of isoxazolo[5,4-b]quinoline with structurally similar analogs, such as isothiazolo[5,4-b]quinolines or alternative quinoline-isoxazole regioisomers, is not scientifically valid due to profound differences in receptor binding affinity, selectivity profiles, and cytotoxicity outcomes [1]. The specific [5,4-b] ring fusion orientation, combined with the isoxazole nitrogen positioning, creates a unique electrostatic surface and hydrogen-bonding pattern that determines target engagement and biological activity [2]. As demonstrated in comparative studies, the isoxazole oxygen versus isothiazole sulfur substitution in the azole ring dramatically alters binding potency (nanomolar vs. micromolar) at the GABAA receptor benzodiazepine site, while cycloalkyl-fused modifications profoundly influence cholinesterase selectivity and blood-brain barrier penetration [3].

Quantitative Evidence Guide: Isoxazolo[5,4-b]quinoline Differentiation Metrics


Comparative GABAA Receptor Affinity: Isoxazolo[5,4-b]quinolin-4(9H)-one vs. Isothiazolo[5,4-b]quinolin-4(9H)-one

In a direct comparative study, 3-arylisoxazolo[5,4-b]quinolin-4(9H)-ones exhibited significantly lower binding affinity for the benzodiazepine site of GABAA receptors compared to their isothiazolo counterparts [1]. The isothiazolo analogs achieved Ki values as low as 1 nM, whereas the isoxazolo analogs showed substantially reduced potency [1]. This differential is attributed to steric repulsion and weaker hydrogen-bonding capability at N-2 due to higher electron density in the isothiazolo system [1].

GABAA receptor Benzodiazepine site Anxiolytic

Selective Butyrylcholinesterase Inhibition with Reduced Hepatotoxicity vs. Tacrine

The isoxazolo[5,4-b]quinoline derivative OC41 (3-phenyl-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4-amine) demonstrated selective and reversible inhibition of human butyrylcholinesterase (BChE) with an IC50 of 5.08 ± 1.12 µM, while showing 31% lower cytotoxicity than tacrine in HepG2 cells [1]. Molecular docking revealed key interactions with BChE active site residues Gly116, Gly117, and Trp231 that confer this selectivity profile [2].

Alzheimers disease Cholinesterase Hepatotoxicity

Enhanced BChE Inhibition via Cycloalkyl Fusion: 4hb Derivative (IC50 = 1.53 µM)

Structure-activity relationship studies revealed that cycloalkyl-fused 4-amino-3-aryl-isoxazolo[5,4-b]quinoline derivative 4hb (3-(thiophen-2-yl)-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4-amine) achieved an IC50 of 1.53 µM against BChE, representing a 3.3-fold improvement over the previously reported OC41 compound (IC50 = 5.08 µM) [1][2]. Molecular docking confirmed that the isoxazolo[5,4-b]quinoline core forms critical interactions with Gly116, Gly117, and Trp231 in the BChE active site, rationalizing the observed potency [1].

Cholinesterase SAR Alzheimers disease

In Vitro Anticancer Activity: CPIQ Derivative vs. Fluorouracil in Pancreatic and Colorectal Cancer Cells

The isoxazolo[5,4-b]quinoline derivative CPIQ (4-(4-chlorophenyl)-3-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one) exhibited dose-dependent cytotoxicity against HCT116 colorectal cancer cells (IC50 = 12.35 µM) and MIAPaCa-2 pancreatic ductal adenocarcinoma cells (IC50 = 19.77 µM) [1]. Molecular docking against MAPK (mitogen-activated protein kinase) yielded a binding score of -8.1 kcal/mol, which compares favorably to the standard chemotherapeutic agent Fluorouracil (5-FU) [1].

Anticancer Pancreatic cancer Colorectal cancer

Optimal Application Scenarios for Isoxazolo[5,4-b]quinoline Derivatives in Drug Discovery


Alzheimer's Disease Drug Discovery: Selective BChE Inhibition with Reduced Hepatotoxicity

For research programs seeking selective butyrylcholinesterase (BChE) inhibitors to address Alzheimer's disease pathology, isoxazolo[5,4-b]quinoline derivatives such as OC41 and 4hb offer a quantifiable advantage over the clinical benchmark tacrine. OC41 demonstrates a 31% reduction in HepG2 cytotoxicity while maintaining BChE selectivity (IC50 = 5.08 µM), directly addressing the dose-limiting hepatotoxicity of tacrine [1]. Furthermore, cycloalkyl-fused derivatives like 4hb achieve enhanced potency (IC50 = 1.53 µM) with predicted blood-brain barrier penetration, providing a clear optimization path [2].

Oncology Research: MAPK-Targeted Therapy for Colorectal and Pancreatic Cancers

The CPIQ derivative represents a validated starting point for developing MAPK pathway inhibitors in colorectal (HCT116) and pancreatic (MIAPaCa-2) cancer models, with established IC50 values of 12.35 µM and 19.77 µM, respectively [1]. The compound's strong in silico binding affinity to MAPK (-8.1 kcal/mol) and favorable ADMET predictions support its prioritization in medicinal chemistry campaigns focused on gastrointestinal malignancies [1].

CNS Drug Development: Rational Design of Non-Sedating Anxiolytics via GABA-A Subtype Selectivity

The differential GABAA receptor binding profile between isoxazolo[5,4-b]quinolin-4(9H)-ones and isothiazolo[5,4-b]quinolin-4(9H)-ones provides a critical design principle for anxiolytic drug discovery [1]. Isothiazolo analogs achieve nanomolar affinity (Ki = 1 nM), while isoxazolo analogs are >100-fold less potent, indicating that sulfur substitution in the azole ring is essential for high-affinity benzodiazepine site engagement [1]. This quantitative SAR guides researchers toward the appropriate scaffold based on desired potency and receptor subtype selectivity objectives [1].

Quote Request

Request a Quote for Isoxazolo[5,4-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.